molecular formula C21H26N4O2 B6057216 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6057216
M. Wt: 366.5 g/mol
InChI Key: XTFQBVFCDGUHAU-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features an imidazole ring, a spirocyclic structure, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting with the formation of the imidazole ring. Common methods for synthesizing imidazoles include the Van Leusen imidazole synthesis and the Debus-Radziszewski imidazole synthesis . These methods often involve the reaction of aldehydes or ketones with amines and other reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the spirocyclic structure can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
  • 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(2-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Uniqueness

The unique combination of the imidazole ring, spirocyclic structure, and specific substituents in 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one distinguishes it from similar compounds.

Properties

IUPAC Name

2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-5-3-6-17(11-15)13-24-9-4-7-21(20(24)27)8-10-25(14-21)19(26)18-22-12-16(2)23-18/h3,5-6,11-12H,4,7-10,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFQBVFCDGUHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=NC=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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